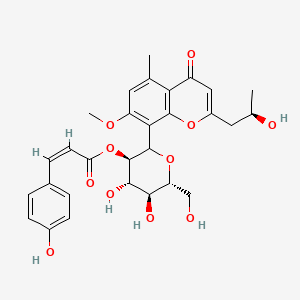

allo-Aloeresin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H32O11 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6-/t15-,21-,25-,26+,28?,29-/m1/s1 |

InChI Key |

OUGNWRCWQLUXHX-JLUKCRPTSA-N |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C\C4=CC=C(C=C4)O)OC |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Biosynthetic Pathway of Aloeresin D in Aloe Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloeresin D, a C-glycosylated chromone with a p-coumaroyl moiety, is a significant secondary metabolite found in various Aloe species. Its complex structure hints at a multi-step biosynthetic pathway involving a polyketide synthase, a glycosyltransferase, and an acyltransferase. This technical guide provides a comprehensive overview of the current understanding of the aloeresin D biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and relevant experimental data. While the initial polyketide synthesis is well-characterized, the specific enzymes responsible for the subsequent C-glycosylation and acylation steps remain largely unelucidated, presenting key areas for future research. This document summarizes the available quantitative data, outlines detailed experimental protocols for the characterization of the involved enzymes, and provides visual diagrams of the pathway and associated workflows to facilitate a deeper understanding for researchers in natural product biosynthesis and drug development.

The Proposed Biosynthetic Pathway of Aloeresin D

The biosynthesis of aloeresin D is a multi-step process that begins with the formation of a polyketide backbone, followed by C-glycosylation and subsequent acylation. The proposed pathway can be divided into three core stages:

-

Formation of the Aglycone, Aloesone: The pathway is initiated by the synthesis of the chromone core, aloesone, from seven molecules of malonyl-CoA. This reaction is catalyzed by a type III polyketide synthase (PKS).

-

C-Glycosylation to form Aloesin: The aloesone molecule is then C-glycosylated to form aloesin (also known as aloeresin B). This step is catalyzed by a putative C-glycosyltransferase (CGT).

-

Acylation to yield Aloeresin D: The final step involves the acylation of the glucose moiety of aloesin with p-coumaric acid, a reaction likely catalyzed by an acyltransferase.

The following diagram illustrates the proposed biosynthetic pathway of aloeresin D.

Enzymology of the Aloeresin D Pathway

Step 1: Aloesone Synthase (Type III PKS)

The initial and best-characterized step in aloeresin D biosynthesis is the formation of the heptaketide aloesone from seven molecules of malonyl-CoA.[1] This reaction is catalyzed by aloesone synthase, a type III polyketide synthase (PKS).[2][3] In Aloe arborescens, this enzyme is designated as PKS3.[3] It catalyzes the iterative condensation of malonyl-CoA units, followed by cyclization and aromatization to yield aloesone.[2]

Step 2: Aloesone C-Glycosyltransferase (Putative)

The conversion of aloesone to aloesin involves the attachment of a glucose molecule to the chromone core via a carbon-carbon bond, a process known as C-glycosylation. This is a critical but poorly understood step. While numerous uridine diphosphate-dependent glycosyltransferases (UGTs) have been screened, the vast majority exhibit O-glycosylation activity towards aloesone.[4][5][6] The C-glycosylation of aloesone appears to be a highly specific and rare enzymatic reaction, and the specific C-glycosyltransferase (CGT) responsible has not yet been identified in Aloe species.[4][5] Research on the biosynthesis of another C-glycoside in Aloe, aloin, has demonstrated in vitro C-glycosyltransferase activity in cell-free extracts, suggesting the presence of such enzymes in the genus.[7]

Step 3: Aloesin Acyltransferase (Putative)

The final step in the biosynthesis of aloeresin D is the acylation of the sugar moiety of aloesin with p-coumaric acid. The precise enzyme responsible for this transformation has not been characterized. However, the reverse reaction, the hydrolysis of aloeresin A (an isomer of aloeresin D) to aloesin and p-coumaric acid, has been demonstrated using various hydrolases, including esterases, lipases, and proteases.[8][9][10] This suggests that the forward reaction is likely catalyzed by an acyltransferase that utilizes an activated form of p-coumaric acid, such as p-coumaroyl-CoA.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the aloeresin D biosynthetic pathway. It is important to note that data for the C-glycosylation and acylation steps are currently unavailable due to the unidentified nature of the specific enzymes.

| Enzyme Class | Enzyme Name | Source Organism | Substrate(s) | Product | kcat | KM | Reference(s) |

| Polyketide Synthase | Aloesone Synthase (PKS3) | Aloe arborescens | Malonyl-CoA | Aloesone | 0.0075 min-1 | - | [3] |

| O-Glycosyltransferase | UGT72B49 | Rheum rhabarbarum | Aloesone, UDP-Glucose | Aloesone O-glucoside | 0.00092 s-1 | 30 µM | [5][11] |

| O-Glycosyltransferase | UGT71C1 | Arabidopsis thaliana | Aloesone, UDP-Glucose | Aloesone O-glucoside | - | - | [5][11] |

Note: The data for O-glycosyltransferases are included to provide context on aloesone glycosylation, though they do not produce the C-glycoside intermediate, aloesin.

Experimental Protocols

Identification and Characterization of Aloesone Synthase

The following workflow outlines the general steps for the identification and characterization of aloesone synthase from Aloe species.

Protocol for Functional Characterization of Aloesone Synthase:

-

Enzyme Assay: The reaction mixture (total volume of 100 µL) contains 50 mM potassium phosphate buffer (pH 7.0), 100 µM [2-14C]malonyl-CoA, and 1-5 µg of purified recombinant aloesone synthase.

-

Incubation: The reaction is incubated at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: The reaction is stopped by the addition of 20 µL of 20% HCl. The products are then extracted with 200 µL of ethyl acetate.

-

Product Analysis: The ethyl acetate extract is evaporated to dryness, redissolved in a small volume of methanol, and subjected to thin-layer chromatography (TLC) and/or high-performance liquid chromatography (HPLC) for product identification.[12] The structure of the product can be confirmed by liquid chromatography-mass spectrometry (LC-MS).

Screening and Characterization of Aloesone Glycosyltransferases

The following protocol is a general guide for screening and characterizing UGTs for activity with aloesone, based on methodologies used in previous studies.[13]

Protocol for UGT Activity Assay and Product Analysis:

-

Reaction Mixture: A typical reaction mixture (50 µL) consists of 50 mM HEPES buffer (pH 7.0), 100 µM aloesone, 400 µM UDP-glucose, and 1-5 µg of purified UGT.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-16 hours).

-

Quenching: The reaction is terminated by adding an equal volume of methanol or by heat inactivation at 95°C.

-

HPLC Analysis: The samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by reverse-phase HPLC with a C18 column to detect the formation of glycosylated products. A gradient of water and acetonitrile with 0.1% formic acid is commonly used as the mobile phase.

-

LC-MS/MS Analysis: For definitive product identification and to distinguish between O- and C-glycosides, samples are analyzed by LC-MS/MS. The fragmentation patterns of the product are compared with those of authentic standards (if available) and with the aglycone.

Future Directions and Conclusion

The biosynthesis of aloeresin D in Aloe species represents a fascinating example of natural product assembly. While the initial polyketide synthesis step is well-understood, significant knowledge gaps remain concerning the specific enzymes responsible for the C-glycosylation of aloesone and the subsequent acylation of aloesin. The identification and characterization of these elusive C-glycosyltransferases and acyltransferases are critical next steps. Such discoveries would not only provide a complete picture of aloeresin D biosynthesis but also furnish valuable biocatalysts for the chemoenzymatic synthesis of aloeresin D and other complex natural products for pharmaceutical and cosmetic applications. The experimental workflows outlined in this guide provide a roadmap for researchers to tackle these unanswered questions in Aloe biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. uniprot.org [uniprot.org]

- 4. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20080280348A1 - Method for Converting Aloeresin a to Aloesin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Biocatalytic conversion of aloeresin A to aloesin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Discovery, Isolation, and Biological Mechanisms of Aloeresin D from Aloe arborescens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloeresin D, a C-glycosylated 5-methylchromone found in Aloe arborescens, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and isolation of Aloeresin D, alongside a detailed exploration of its biological activities and underlying molecular mechanisms. This document synthesizes available data on its anti-inflammatory properties, focusing on the modulation of key signaling pathways, and presents detailed experimental protocols for its extraction, purification, and analysis. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

Aloe arborescens, a succulent plant species, has been a cornerstone of traditional medicine for centuries. Its rich phytochemical profile, encompassing a variety of bioactive compounds, has been the subject of extensive scientific investigation. Among these compounds, Aloeresin D stands out for its notable biological activities. Structurally, Aloeresin D is 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-[(R)-2-hydroxy]propyl-7-methoxy-5-methyl-chromone. This unique chemical architecture is believed to be central to its therapeutic potential, particularly its anti-inflammatory effects. This guide will delve into the technical aspects of Aloeresin D, from its initial discovery and isolation to the elucidation of its interactions with cellular signaling cascades.

Discovery and Structural Elucidation

The discovery of Aloeresin D was a result of continued efforts to identify and characterize the bioactive constituents of Aloe species. Initial phytochemical screenings of Aloe arborescens extracts revealed the presence of several chromone compounds. Subsequent isolation and purification efforts led to the identification of Aloeresin D. Its structure was meticulously elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR were instrumental in determining the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR analysis helped in identifying the key functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic rings.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the chromophoric system within the Aloeresin D molecule.

Isolation and Purification of Aloeresin D

The isolation and purification of Aloeresin D from Aloe arborescens leaves is a multi-step process that requires careful execution to ensure high purity and yield. While a specific, universally standardized protocol for Aloeresin D is not extensively documented, the following methodology is a composite of established techniques for isolating similar chromones from Aloe species.

Experimental Protocol: Isolation and Purification

3.1.1. Plant Material and Extraction

-

Plant Material: Fresh leaves of mature Aloe arborescens plants are harvested.

-

Preparation: The leaves are washed thoroughly to remove any surface contaminants. The outer green rind is carefully separated from the inner gel.

-

Extraction: The leaf material (either whole leaf or specific parts) is dried and powdered. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol, often with the aid of ultrasound for enhanced efficiency. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

A combination of chromatographic techniques is employed for the purification of Aloeresin D from the crude extract.

-

Column Chromatography:

-

Stationary Phase: Silica gel or Sephadex LH-20 are commonly used.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is generally used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile is a common mobile phase.

-

Detection: UV detection at a wavelength of approximately 297 nm is suitable for monitoring the elution of Aloeresin D.

-

3.1.3. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC has emerged as an efficient one-step method for the purification of similar compounds like isoaloeresin D from Aloe species and can be adapted for Aloeresin D.[1]

-

Two-Phase Solvent System: A common system is composed of n-hexane-ethyl acetate-acetone-water. The optimal volume ratio needs to be determined empirically for Aloeresin D.

-

Operation: The lower aqueous phase is typically used as the mobile phase in the head-to-tail elution mode. The separation is monitored by UV detection.

Experimental Workflow

Biological Activities and Mechanisms of Action

Aloeresin D and structurally related chromones from Aloe species have demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Anti-inflammatory Activity

Studies on compounds structurally similar to Aloeresin D, such as aloesin and aloesone, have shown a dose-dependent inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). This includes a reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4][5]

| Compound | Cell Line | Stimulant | Inhibited Mediator | IC50 (µM) | Reference |

| Aloesone | RAW 264.7 | LPS | NO Production | Not specified | [4][5] |

| Aloin | RAW 264.7 | LPS | TNF-α Production | Not specified | [2] |

| Aloin | RAW 264.7 | LPS | IL-6 Production | Not specified | [2] |

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, comprising kinases such as p38, ERK, and JNK, plays a pivotal role in the inflammatory response. Research on related aloe compounds suggests that they can inhibit the phosphorylation of these key kinases. For instance, aloesin has been shown to affect the phosphorylation of ERK and JNK.[6] While direct evidence for Aloeresin D is limited, it is hypothesized to exert its anti-inflammatory effects through a similar mechanism, likely by inhibiting the phosphorylation of p38 MAPK.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Aloe compounds have been shown to inhibit this process. It is proposed that Aloeresin D inhibits the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.[2][7]

Future Directions and Conclusion

Aloeresin D from Aloe arborescens presents a promising lead compound for the development of novel anti-inflammatory agents. This technical guide has provided a comprehensive overview of its discovery, isolation, and a detailed, albeit partially inferred, mechanism of action. Future research should focus on several key areas:

-

Standardization of Isolation Protocols: The development of a standardized and optimized protocol for the isolation of Aloeresin D is crucial for consistent and reproducible research.

-

Quantitative Biological Evaluation: There is a pressing need for more quantitative data on the biological activities of pure Aloeresin D, including the determination of IC50 values for its anti-inflammatory effects.

-

In-depth Mechanistic Studies: Further studies, including Western blot and immunofluorescence analyses with pure Aloeresin D, are required to definitively elucidate its effects on the MAPK and NF-κB signaling pathways.

-

In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy and safety of Aloeresin D in animal models of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aloe vera downregulates LPS-induced inflammatory cytokine production and expression of NLRP3 inflammasome in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Multiple Beneficial Effects of Aloesone from Aloe vera on LPS-Induced RAW264.7 Cells, Including the Inhibition of Oxidative Stress, Inflammation, M1 Polarization, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Aloeresin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin D is a C-glycosidic chromone first isolated from Kenya aloe and subsequently found in other Aloe species, including Aloe arborescens and Aloe vera.[1] As a member of the chromone family, Aloeresin D has garnered interest within the scientific community for its potential biological activities. Notably, it has been identified as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic properties of Aloeresin D, along with detailed experimental protocols for its isolation and a visualization of its interaction with a key biological pathway.

Chemical Structure and Stereochemistry

Aloeresin D is chemically defined as 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-[(R)-2-hydroxy]propyl-7-methoxy-5-methyl-chromone.[1] Its molecular formula is C₂₉H₃₂O₁₁ with a molecular weight of 556.56 g/mol .[3]

The core of the molecule is a 5-methylchromone structure. A β-D-glucopyranosyl moiety is attached to the C-8 position of the chromone ring via a C-glycosidic bond. This glucose unit is further esterified at the C-2' position with an (E)-p-coumaroyl group. At the C-2 position of the chromone ring, there is a (R)-2-hydroxypropyl side chain. The stereochemistry of the chiral centers has been determined through spectroscopic analysis and chemical transformations.[1]

Key Stereochemical Features:

-

C-Glycosidic Bond: The glucose moiety is attached to the chromone ring at C-8 with a β-configuration.

-

Glucose Moiety: The glucose unit is in the D-configuration.

-

Hydroxypropyl Side Chain: The stereocenter at the C-2 position of the propyl side chain has an R-configuration.

-

Coumaroyl Group: The double bond in the p-coumaroyl group has an E-configuration.

The complete IUPAC name, which encapsulates all stereochemical details, is [(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate.[3]

Data Presentation

Spectroscopic Data

The structural elucidation of Aloeresin D has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The complete ¹H and ¹³C NMR assignments have been reported and are summarized in the tables below.[4]

Table 1: ¹H NMR Spectroscopic Data for Aloeresin D (CD₃OD) [4]

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| Chromone Moiety | |||

| 3 | 2.92, 3.11 | m | |

| 6 | 6.78 | s | |

| 1-CH₃ | 2.76 | s | |

| 1-OCH₃ | 3.90 | s | |

| Hydroxypropyl Side Chain | |||

| 1' | 2.80, 2.95 | m | |

| 2' | 4.15 | m | |

| 3' | 1.25 | d | 6.2 |

| Glucose Moiety | |||

| 1'' | 5.34 | d | 10.0 |

| 2'' | 5.25 | t | 9.6 |

| 3'' | 4.02 | t | 9.1 |

| 4'' | 3.73 | t | 9.1 |

| 5'' | 3.68 | m | |

| 6''a | 3.89 | dd | 12.1, 2.2 |

| 6''b | 3.79 | dd | 12.1, 5.1 |

| p-Coumaroyl Moiety | |||

| 2''' | 6.33 | d | 15.9 |

| 3''' | 7.61 | d | 15.9 |

| 5''', 9''' | 7.46 | d | 8.6 |

| 6''', 8''' | 6.81 | d | 8.6 |

Table 2: ¹³C NMR Spectroscopic Data for Aloeresin D (CD₃OD) [4]

| Position | Chemical Shift (δ) ppm |

| Chromone Moiety | |

| 2 | 165.7 |

| 3 | 46.8 |

| 4 | 180.1 |

| 4a | 114.2 |

| 5 | 163.2 |

| 6 | 112.9 |

| 7 | 165.1 |

| 8 | 109.1 |

| 8a | 162.9 |

| 1-CH₃ | 23.0 |

| 1-OCH₃ | 56.7 |

| Hydroxypropyl Side Chain | |

| 1' | 48.0 |

| 2' | 65.6 |

| 3' | 23.4 |

| Glucose Moiety | |

| 1'' | 75.8 |

| 2'' | 75.5 |

| 3'' | 80.8 |

| 4'' | 72.0 |

| 5'' | 83.1 |

| 6'' | 63.0 |

| p-Coumaroyl Moiety | |

| 1''' | 168.4 |

| 2''' | 115.8 |

| 3''' | 147.2 |

| 4''' | 127.3 |

| 5''', 9''' | 131.2 |

| 6''', 8''' | 116.9 |

| 7''' | 161.4 |

Note: Assignments were confirmed by 2D NMR techniques including HMQC, HMBC, and ¹H-¹H COSY.[4]

Crystallographic Data

As of the date of this document, there is no publicly available X-ray crystallographic data for Aloeresin D. Structural elucidation has been reliant on spectroscopic methods.

Experimental Protocols

Isolation and Purification of Aloeresin D by High-Speed Counter-Current Chromatography (HSCCC)

The following protocol is a detailed methodology for the isolation and purification of Aloeresin D from Aloe vera crude extract, adapted from published procedures.[5]

1. Preparation of Crude Extract:

-

Dried and powdered Aloe vera leaves are extracted with a suitable solvent such as acetone or methanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. HSCCC System and Solvent System Selection:

-

A two-phase solvent system is crucial for successful separation. A commonly used system for the separation of chromones from Aloe is a mixture of hexane, ethyl acetate, acetone, and water. The optimal ratio should be determined empirically, for example, hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v).

-

The solvent mixture is thoroughly equilibrated in a separatory funnel at room temperature. The upper (organic) and lower (aqueous) phases are separated and degassed by sonication before use.

3. HSCCC Operation:

-

The coiled column of the HSCCC instrument is first entirely filled with the stationary phase (e.g., the lower aqueous phase).

-

The apparatus is then rotated at a specific speed (e.g., 840 rpm).[5]

-

The mobile phase (e.g., the upper organic phase) is pumped through the column at a constant flow rate (e.g., 1.0 mL/min) in the head-to-tail direction.[5]

-

The crude extract is dissolved in a small volume of the stationary phase and injected into the system after hydrodynamic equilibrium is established.

4. Fraction Collection and Analysis:

-

The effluent from the outlet of the column is continuously monitored by a UV detector at a suitable wavelength (e.g., 254 nm or 300 nm).[5]

-

Fractions are collected at regular intervals.

-

The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing Aloeresin D.

5. Purification and Structure Verification:

-

Fractions containing pure Aloeresin D are combined and the solvent is evaporated.

-

The purity of the isolated compound is confirmed by HPLC.

-

The structure of the purified Aloeresin D is verified by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization: BACE1 Signaling Pathway and Inhibition by Aloeresin D

Aloeresin D has been shown to inhibit the activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2] BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. The accumulation of Aβ is a central event in the pathophysiology of Alzheimer's disease. The following diagram illustrates the proteolytic processing of the amyloid precursor protein (APP) and the inhibitory role of Aloeresin D.

In the amyloidogenic pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce the Aβ peptide and the APP intracellular domain (AICD). Aloeresin D, by inhibiting BACE1, can potentially reduce the production of the neurotoxic Aβ peptide.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and spectroscopic properties of Aloeresin D. The presented data and experimental protocols offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The inhibitory activity of Aloeresin D against BACE1 highlights its potential as a lead compound for the development of novel therapeutics for Alzheimer's disease. Further research, including in vivo efficacy and safety studies, is warranted to fully explore the therapeutic potential of this natural product.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Proteolytic processing of Alzheimer’s β-amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complete 1H and 13C assignments of 8-C-beta-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-(2-hydroxy)propyl-7-methoxy-5-methylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. neuroscience.jhu.edu [neuroscience.jhu.edu]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Aloeresin D

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the mass spectrometry fragmentation pattern of Aloeresin D, a chromone found in Aloe species. This document, intended for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the compound's behavior under mass spectrometric conditions, offering critical data for its identification and characterization.

At its core, this guide presents a detailed summary of the quantitative fragmentation data for Isoaloeresin D, a closely related isomer, which serves as a robust proxy for Aloeresin D. The information is derived from advanced ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis, providing a foundational dataset for researchers in the field.

Quantitative Fragmentation Pattern of Aloeresin D

The fragmentation of Aloeresin D, a chromone with the molecular formula C₂₉H₃₂O₁₁ and an exact mass of 556.19446183 Da, is characterized by distinct patterns in both positive and negative ionization modes.[1] The fragmentation of chromones is generally dominated by the cleavage of hexosides and the hydrolysis of the ester group.[2] A detailed analysis of its isomer, Isoaloeresin D, provides specific quantitative data on its fragmentation products.

Below is a summary of the precursor and fragment ions observed in the mass spectrum of Isoaloeresin D, which is anticipated to exhibit a fragmentation pattern highly similar to that of Aloeresin D.

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) and Relative Intensities |

| Positive (ESI+) | 557.2015 | 147.0439 (100%), 217.0857 (62%), 557.2017 (54%), 513.1751 (25%), 247.0963 (25%), 393.1330 (20%) |

| Negative (ESI-) | 555.1874 | 145.0297 (100%), 511.1614 (30%), 555.1875 (26%), 163.0403 (18%), 117.0348 (13%), 537.1771 (12%) |

Experimental Protocols

The data presented was acquired using a state-of-the-art UHPLC-MS/MS system. The methodologies employed are detailed below to ensure reproducibility and to aid in the design of future experiments.

Chromatographic Separation:

-

System: Thermo Scientific Dionex 3000 Ultra High-Performance Liquid Chromatography (UHPLC) system.[3]

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).[3]

-

Column Temperature: 43 °C.[3]

-

Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B), both acidified with 0.1% formic acid.[3]

Mass Spectrometric Analysis:

-

Mass Spectrometer: Bruker Impact II Q-TOF high-resolution mass spectrometer.[3]

-

Ionization Source: Electrospray ionization (ESI).[3]

-

Ionization Modes: Positive and negative.[3]

-

Key Parameters: [3]

-

Nebulizer gas (N₂) pressure: 3.5 bar

-

Dry gas flow (N₂): 12 L/min

-

Drying temperature: 200 °C

-

Capillary voltage: 3500 V (positive mode), 3000 V (negative mode)

-

-

Data Acquisition: Data-dependent acquisition (DDA) protocol, with MS/MS fragmentation spectra obtained for the three most abundant precursor ions.[3]

-

Collision Energy: Mixed collision energy of 20–40 eV (in stepping mode).[3]

Visualizing the Workflow and Fragmentation

To further clarify the experimental and analytical processes, the following diagrams have been generated using the DOT language.

References

Technical Guide: UV-Vis Absorption Characteristics and Molar Absorptivity of Aloeresin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aloeresin D

Aloeresin D is a natural product belonging to the chromone class of compounds.[1] Its chemical structure is 8-C-β-D-[2-O-(E)-p-coumaroyl]glucopyranosyl-2-[(R)-2-hydroxy]propyl-7-methoxy-5-methylchromone.[1] The presence of conjugated aromatic systems and a coumaroyl group in its structure gives rise to characteristic absorption in the UV-Vis region of the electromagnetic spectrum, making UV-Vis spectroscopy a valuable tool for its detection and analysis.

UV-Vis Absorption Spectrum of Aloeresin D

While a definitive, high-resolution UV-Vis absorption spectrum for isolated Aloeresin D with corresponding molar absorptivity values is not explicitly detailed in the reviewed scientific literature, information from chromatographic studies provides insight into its absorption properties. During the isolation and analysis of Aloe extracts, Aloeresin D has been detected at various wavelengths, indicating it absorbs light in the UV range.

As a flavonoid-type molecule, Aloeresin D is expected to exhibit two major absorption bands, characteristic of this class of compounds:

-

Band I: Associated with the cinnamoyl system (B ring), typically observed in the 300–380 nm region.

-

Band II: Associated with the benzoyl system (A ring), generally appearing in the 240–280 nm range.

The specific positions and intensities of these bands are influenced by the solvent and the specific substitution pattern of the molecule.

Quantitative Data

The following table summarizes the available quantitative data related to the UV-Vis detection of Aloeresin D. It is important to note that a specific molar absorptivity (ε) value for Aloeresin D has not been found in the surveyed literature.

| Parameter | Value | Source |

| Molecular Formula | C₂₉H₃₂O₁₁ | [2] |

| Molecular Weight | 556.56 g/mol | [2] |

| Reported Detection Wavelengths | 254 nm, 270 nm, 324 nm, 357 nm | [3] |

Note: The reported detection wavelengths are from a study where multiple compounds, including Aloeresin D, were monitored simultaneously. The specific absorption maximum (λmax) for Aloeresin D was not individually specified.

Experimental Protocols

Isolation of Aloeresin D from Aloe Species

The following is a representative workflow for the isolation of Aloeresin D, based on established methods for separating natural products from plant material.

Caption: A generalized workflow for the isolation and purification of Aloeresin D from Aloe plant material.

UV-Vis Spectroscopic Analysis of Aloeresin D

This protocol describes the steps to obtain the UV-Vis absorption spectrum of a purified sample of Aloeresin D and to determine its molar absorptivity.

Materials:

-

Purified Aloeresin D

-

Spectroscopic grade solvent (e.g., methanol or ethanol)

-

Quartz cuvettes (1 cm path length)

-

Calibrated UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of purified Aloeresin D (e.g., 1 mg).

-

Dissolve the weighed sample in a precise volume of the chosen solvent (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-500 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Rinse a quartz cuvette with one of the standard solutions and then fill it with the same solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all the standard solutions, starting from the least concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Record the absorbance value at λmax for each standard solution.

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar absorptivity (ε) if the path length (b) is 1 cm and the concentration (c) is in mol/L.

-

Biological Activity: BACE1 Inhibition

Aloeresin D has been identified as an inhibitor of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The following diagram illustrates the simplified signaling pathway of Amyloid Precursor Protein (APP) processing and the inhibitory action of Aloeresin D.

Caption: Simplified pathway of amyloid-β formation and the inhibitory role of Aloeresin D on the BACE1 enzyme.

Experimental Workflow: BACE1 Inhibition Assay

The following is a generalized workflow for assessing the BACE1 inhibitory activity of Aloeresin D in vitro.

Caption: A typical experimental workflow for determining the in vitro BACE1 inhibitory activity of Aloeresin D.

Conclusion

Aloeresin D possesses characteristic UV absorption properties that are instrumental in its detection and analysis. While precise molar absorptivity data remains to be published, the information and protocols provided in this guide offer a solid foundation for researchers working with this compound. The outlined methodologies for isolation, UV-Vis analysis, and biological activity assessment will aid in the systematic investigation of Aloeresin D for its potential applications in drug development and other scientific fields. Further research is warranted to fully characterize its spectroscopic properties, which will undoubtedly enhance its value as a chemical standard and research compound.

References

The Distribution and Quantification of Aloeresin D in the Aloe Genus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloeresin D, a C-glucosyl chromone, is a significant secondary metabolite found within the diverse Aloe genus. As interest in the therapeutic potential of Aloe species continues to grow, a thorough understanding of the distribution and concentration of its bioactive constituents is paramount for targeted research and drug development. This technical guide provides an in-depth overview of the natural occurrence of Aloeresin D, quantitative data on its presence in various Aloe species and leaf parts, detailed experimental protocols for its extraction and quantification, and an exploration of the signaling pathways influenced by related chromones.

Natural Occurrence and Distribution of Aloeresin D

Aloeresin D has been identified in a variety of Aloe species, primarily concentrated in the leaf exudate, a bitter, yellowish sap found just beneath the outer leaf rind. This is in contrast to the inner leaf gel, which is largely composed of polysaccharides. The presence of Aloeresin D and its isomers, such as isoaloeresin D, is a characteristic feature of the chromone profile of several Aloe species.

Species that have been reported to contain Aloeresin D include:

-

Aloe ferox[1]

-

Aloe africana[1]

-

Aloe arborescens[2]

-

Aloe vera (A. barbadensis)[3]

-

Aloe nobilis[2]

-

A. aageodonta

-

A. camperi

-

A. canarina

-

A. chrysostachys

The leaf rind and the adjacent mucilage are the primary locations for the biosynthesis and accumulation of Aloeresin D and other chromones.[4] This localization suggests a potential role for these compounds in protecting the plant from herbivores and environmental stressors.

Quantitative Analysis of Aloeresin D and Related Chromones

Quantitative data for Aloeresin D specifically is limited in the current literature. However, studies on the concentration of closely related and co-occurring chromones in Aloe ferox provide valuable insights into the expected abundance of Aloeresin D. The leaf exudate of Aloe ferox is particularly rich in chromones, with aloesin, aloeresin A, and aloin collectively constituting 70% to 97% of the total dry weight.[5][6]

| Plant Material | Compound | Concentration | Reference |

| Aloe ferox juice (2.5 g) | Aloesin | 98 mg | [7][8] |

| Aloe ferox juice (2.5 g) | Aloeresin A | 34 mg | [7][8] |

| Aloe ferox leaf exudate | Aloesin, Aloeresin A, Aloin (A and B) | 70-97% of total dry weight | [6][9] |

While these figures do not directly quantify Aloeresin D, the high concentration of structurally similar chromones in the same plant material strongly suggests that Aloeresin D is also a significant component of the chromone fraction in these species. Further targeted quantitative studies are necessary to establish the precise concentrations of Aloeresin D in various Aloe species and their different leaf parts.

Experimental Protocols

Extraction and Isolation of Aloeresin D

This protocol is a composite of methodologies described for the isolation of chromones from Aloe leaf exudates.

a. Plant Material Collection and Preparation: i. Harvest fresh, mature leaves from the desired Aloe species. ii. Wash the leaves thoroughly to remove any surface contaminants. iii. Carefully make incisions at the base of the leaves and allow the yellow, bitter exudate to drain into a collection vessel. iv. Alternatively, the outer leaf rind can be separated from the inner gel parenchyma. The rind can then be minced or ground for extraction.

b. Extraction: i. Macerate the collected leaf exudate or minced rind in methanol or a mixture of methanol and water at room temperature for 24-48 hours. ii. Filter the extract to remove solid plant material. iii. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

c. Chromatographic Separation: i. Subject the crude extract to column chromatography on silica gel. ii. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. iii. Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 366 nm). iv. Pool fractions containing compounds with similar TLC profiles to those reported for Aloeresin D. v. For further purification, employ preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid.

Quantification of Aloeresin D by HPLC

This protocol outlines a general method for the quantitative analysis of Aloeresin D in Aloe extracts.

a. Standard Preparation: i. Prepare a stock solution of purified Aloeresin D standard in methanol. ii. Prepare a series of calibration standards by serial dilution of the stock solution.

b. Sample Preparation: i. Accurately weigh a known amount of dried Aloe extract. ii. Dissolve the extract in a known volume of methanol. iii. Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

c. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-20 min, 10-50% B; 20-30 min, 50-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 297 nm.

-

Injection Volume: 10-20 µL.

d. Quantification: i. Construct a calibration curve by plotting the peak area of the Aloeresin D standard against its concentration. ii. Inject the prepared sample solution and determine the peak area corresponding to Aloeresin D. iii. Calculate the concentration of Aloeresin D in the sample using the regression equation from the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways modulated by Aloeresin D are scarce, research on the closely related compound aloesin provides valuable insights. Aloesin has been shown to influence key signaling cascades involved in cellular processes like inflammation, proliferation, and wound healing.

MAPK/Rho and Smad Signaling Pathways in Wound Healing

Aloesin has been demonstrated to accelerate skin wound healing by modulating the Mitogen-Activated Protein Kinase (MAPK)/Rho and Smad signaling pathways.[2]

-

MAPK/Rho Pathway: Aloesin treatment leads to the activation of MAPK signaling proteins, which are crucial for cell migration, angiogenesis, and tissue development.[2] It increases the phosphorylation of key proteins like Cdc42 and Rac1, which are involved in cell migration.

-

Smad Pathway: Aloesin also activates the Smad signaling pathway, a key player in the transforming growth factor-beta (TGF-β) signaling cascade that regulates cell proliferation, differentiation, and extracellular matrix production.[2]

References

- 1. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aloesin from Aloe vera accelerates skin wound healing by modulating MAPK/Rho and Smad signaling pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activit… [ouci.dntb.gov.ua]

- 4. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aloeproductscenter.com [aloeproductscenter.com]

Quantum Chemical Calculations of Aloeresin D for Structural Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloeresin D, a chromone derivative found in Aloe species, presents a complex stereochemical structure that necessitates advanced analytical techniques for complete characterization. This technical guide outlines a comprehensive approach combining quantum chemical calculations with experimental spectroscopic methods for the robust structural analysis of Aloeresin D. We detail theoretical and experimental protocols, present illustrative data in structured tables, and provide logical workflows and signaling pathway diagrams to contextualize the research. This document serves as a methodological reference for researchers engaged in the structural elucidation of complex natural products.

Introduction

Aloeresin D (C₂₉H₃₂O₁₁) is a natural product isolated from various Aloe species.[1] Like other chromone glycosides, it exhibits a range of biological activities, including potential anti-inflammatory and antioxidant effects.[2] Accurate structural determination is a prerequisite for understanding its structure-activity relationships and for any further development in drug discovery.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in the structural elucidation of natural products. By predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, these computational methods can corroborate experimental data, help assign complex spectra, and distinguish between possible isomers.

This guide provides a detailed workflow for the structural analysis of Aloeresin D, integrating DFT calculations with standard experimental techniques like NMR and Mass Spectrometry (MS).

Methodologies and Experimental Protocols

Quantum Chemical Calculations

A robust computational protocol is essential for obtaining accurate theoretical data to support experimental findings.

2.1.1. Computational Workflow

The following workflow outlines the key steps for the quantum chemical calculation of Aloeresin D's properties.

References

Methodological & Application

Application Note: Quantification of Aloeresin D in Aloe vera using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Aloeresin D, a chromone derivative found in Aloe vera. The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution system and UV detection, ensuring sufficient resolution and sensitivity for the accurate quantification of Aloeresin D in Aloe vera extracts and derived products.

Introduction

Aloe vera is a widely recognized medicinal plant with a rich chemical composition, including anthraquinones, chromones, and polysaccharides, which contribute to its various biological activities. Aloeresin D is a C-glycosylated chromone that has been identified in several Aloe species.[1][2] The quantification of specific bioactive compounds like Aloeresin D is crucial for the standardization and quality control of Aloe vera raw materials and finished products. This document provides a detailed protocol for a validated HPLC method suitable for this purpose. The method described is adapted from a published procedure for the analysis of isoaloeresin D, a closely related isomer, and is expected to provide accurate and reproducible results for Aloeresin D.[3]

Experimental

-

HPLC System: A system equipped with a binary gradient pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV detector is required.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

-

Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (analytical grade)

-

Ultrapure water

-

Aloeresin D reference standard (≥98% purity)

-

The following table summarizes the optimized HPLC conditions for the quantification of Aloeresin D.

| Parameter | Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.34% Acetic acid in WaterB: Methanol[3] |

| Gradient Program | 0-30 min: 40% B to 80% B30-40 min: 80% B to 95% B[3] |

| Flow Rate | 1.0 mL/min[3] |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm and 356 nm (monitoring at both wavelengths is recommended, with quantification at the lambda max of Aloeresin D)[3] |

| Injection Volume | 10 µL |

Protocols

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Aloeresin D reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

-

Extraction from Aloe vera powder:

-

Accurately weigh 1 g of dried and powdered Aloe vera material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Analysis and Quantification

-

Calibration Curve: Inject the working standard solutions into the HPLC system. Plot the peak area of Aloeresin D against the corresponding concentration to generate a linear regression curve.

-

Quantification: Inject the prepared sample solution. Identify the Aloeresin D peak based on the retention time of the standard. The concentration of Aloeresin D in the sample can be calculated using the regression equation from the calibration curve.

Method Validation Summary

The following table presents typical validation parameters for HPLC methods used for the analysis of related chromones in Aloe vera. These values can be used as a benchmark for the validation of the Aloeresin D quantification method.

| Validation Parameter | Typical Performance |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Caption: Experimental workflow for the HPLC quantification of Aloeresin D.

Caption: Key factors influencing HPLC separation of chromones.

Conclusion

The HPLC method outlined in this application note provides a reliable and reproducible approach for the quantification of Aloeresin D in Aloe vera. This protocol can be readily implemented in a quality control or research laboratory setting to ensure the consistency and quality of Aloe vera products and to further investigate the pharmacological properties of its individual constituents.

References

Application Notes and Protocols for High-Yield Extraction of Aloeresin D from Aloe vera

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield extraction, purification, and quantification of Aloeresin D, a bioactive chromone from Aloe vera. The methodologies outlined are intended for laboratory and research applications, with considerations for scalability in drug development.

Introduction

Aloeresin D is a C-glycosylated chromone found in Aloe vera with demonstrated biological activities, including anti-inflammatory and antioxidant properties[1]. As a derivative of aloesin, it is a compound of significant interest for pharmaceutical and cosmetic applications. Aloesin and its derivatives have been shown to exert their effects through modulation of signaling pathways such as the MAPK pathway, impacting processes like cell growth and wound healing[2][3][4]. This protocol details a high-yield extraction and purification strategy to obtain Aloeresin D for research and development purposes.

Quantitative Data Summary

The yield of Aloeresin D and related compounds can vary significantly based on the extraction and purification methodology employed. The following table summarizes reported yields from various studies to provide a comparative overview.

| Starting Material | Extraction/Purification Method | Compound | Yield | Purity | Reference |

| 384.7 mg Aloe vera crude extract | High-Speed Counter-Current Chromatography (HSCCC) | Isoaloeresin D | 53.1 mg | 98.6% | [5] |

| 161.7 mg dried acetone extract | High-Speed Counter-Current Chromatography (HSCCC) | Isoaloeresin D | 23.1 mg | 98.5% | [6] |

| 2.5 g Aloe ferox juice | Sephadex LH-20, silica gel chromatography, and SPE | Aloeresin A | 34 mg | >98% | [7][8][9] |

| Aloe vera rind | Optimized extraction with 51.1% propylene glycol | Aloesin | up to 290 ± 19 mg/L | Not reported | [10] |

| Aloe vera leaf waste | Heat-Assisted Extraction (HAE) with 70% ethanol | Total Polyphenols | ~9.76 mg GAE/g | Not applicable | [11] |

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the extraction and purification of Aloeresin D from Aloe vera leaves. The protocol is a synthesized approach based on established methods for related compounds.

Materials and Reagents

-

Fresh Aloe vera leaves

-

Deionized water

-

Methanol (ACS grade)

-

Ethanol (95%, ACS grade)

-

Acetone (ACS grade)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Whatman No. 1 filter paper

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Freeze dryer

Extraction of Crude Aloe Extract

-

Preparation of Plant Material: Wash fresh Aloe vera leaves thoroughly with deionized water. Excise the green rind and the yellow sap (exudate) from the inner gel. The rind and sap are rich in chromones.

-

Drying: Air-dry the collected rind and sap at room temperature until brittle. Alternatively, freeze-dry the material to preserve thermolabile compounds.

-

Grinding: Grind the dried material into a fine powder using a laboratory mill.

-

Solvent Extraction:

-

Macerate the powdered aloe material in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with continuous stirring[12][13].

-

Alternatively, for a potentially higher yield of total polyphenols, perform a heat-assisted extraction (HAE) with 70% ethanol at 80°C for 30 minutes[11].

-

For a more targeted extraction of chromones, an acetone extraction can be employed[6].

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Purification of Aloeresin D

A multi-step chromatographic approach is recommended for the purification of Aloeresin D.

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Pre-adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane:ethyl acetate).

-

Load the dried extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane:ethyl acetate and gradually introducing methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing Aloeresin D.

-

-

Sephadex LH-20 Column Chromatography:

-

Concentrate the pooled fractions from the silica gel column.

-

Dissolve the concentrate in methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol and collect fractions. This step is effective for separating compounds based on molecular size and polarity.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Optional, for High Purity):

-

For obtaining highly pure Isoaloeresin D (Aloeresin D), HSCCC is an effective one-step purification method from the crude extract[5].

-

A recommended two-phase solvent system is hexane-ethyl acetate-acetone-water (0.2:5:1.5:5, v/v/v/v)[6].

-

The lower aqueous phase can be used as the stationary phase, and the upper organic phase as the mobile phase[5].

-

The separation is performed with the column rotating at approximately 840-860 rpm, and the effluent is monitored by UV detection at around 254 nm or 300 nm[5][6].

-

Quantification and Characterization

-

High-Performance Liquid Chromatography (HPLC):

-

Quantify the purity of the isolated Aloeresin D using a validated HPLC method.

-

A C18 column is typically used with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile.

-

Detection is performed using a Diode Array Detector (DAD) at a wavelength of approximately 254 nm.

-

-

Structural Elucidation:

Diagrams

Experimental Workflow

Caption: Workflow for the extraction and purification of Aloeresin D.

Signaling Pathway

Caption: Inhibition of the MAPK signaling pathway by Aloesin/Aloeresin D.

References

- 1. Aloeresin D | 105317-67-7 | FA74498 | Biosynth [biosynth.com]

- 2. Aloesin | CAS#:30861-27-9 | Chemsrc [chemsrc.com]

- 3. glpbio.com [glpbio.com]

- 4. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of aloesin and aloeresin A for the detection of aloe in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Aloesin and Aloeresin A for the D... Catalogue en ligne [catalogo.latu.org.uy]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Aloeresin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of Aloeresin D, a chromone glycoside isolated from Aloe vera, using common cell-based assays. The protocols detailed below are designed for use in a standard cell culture laboratory and are aimed at researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases. Aloeresin D, a natural compound found in aloe, has been identified as a potential anti-inflammatory agent.[1] These protocols outline key in vitro assays to quantify the anti-inflammatory effects of Aloeresin D, focusing on its ability to modulate inflammatory mediators and key signaling pathways in a macrophage model of inflammation.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for studying inflammation in vitro.[2] These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines.

Protocol 1: RAW 264.7 Cell Culture and Treatment with Aloeresin D

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis) at a density of 5 x 10^5 cells/mL.[3] Allow cells to adhere overnight.

-

Aloeresin D Preparation: Prepare a stock solution of Aloeresin D in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Pre-treat the cells with various concentrations of Aloeresin D for 1 hour.

-

Inflammation Induction: After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[4]

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for subsequent analysis of NO and cytokine production. The cell lysates can be used for protein expression analysis.

Assessment of Cell Viability

It is crucial to determine whether the observed anti-inflammatory effects of Aloeresin D are due to its pharmacological activity or simply a result of cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cell viability.

Protocol 2: MTT Assay for Cell Viability

-

Cell Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of Aloeresin D as described in Protocol 1.

-

MTT Addition: After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Table 1: Effect of Aloeresin D on RAW 264.7 Cell Viability

| Aloeresin D (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.2 |

| 10 | 98.6 ± 4.8 |

| 25 | 97.2 ± 5.1 |

| 50 | 95.8 ± 4.5 |

| 100 | 93.4 ± 5.5 |

*Data are presented as mean ± standard deviation and are representative.

Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages during inflammation. The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO), which reflects NO production.[2][5]

Protocol 3: Griess Assay for Nitric Oxide (NO) Measurement

-

Sample Collection: Use the cell culture supernatants collected in Protocol 1.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Add 100 µL of the cell supernatant to a 96-well plate, followed by 100 µL of the Griess reagent.[2]

-

Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Table 2: Inhibition of LPS-Induced NO Production by Aloeresin D

| Treatment | NO Production (µM) | % Inhibition |

| Control | 2.5 ± 0.8 | - |

| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |

| LPS + Aloeresin D (10 µM) | 35.8 ± 2.5 | 20.8 |

| LPS + Aloeresin D (25 µM) | 24.1 ± 1.9 | 46.7 |

| LPS + Aloeresin D (50 µM) | 15.7 ± 1.5 | 65.2 |

| LPS + Aloeresin D (100 µM) | 8.9 ± 1.1 | 80.3 |

*Data are presented as mean ± standard deviation and are representative.

Measurement of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in the cell culture supernatant.[3][4][6][7]

Protocol 4: ELISA for TNF-α and IL-6

-

Sample Collection: Use the cell culture supernatants collected in Protocol 1.

-

ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples by comparing the absorbance values to the respective standard curves.

Table 3: Inhibition of LPS-Induced TNF-α and IL-6 Production by Aloeresin D

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 50.2 ± 8.5 | 35.8 ± 7.2 |

| LPS (1 µg/mL) | 1250.6 ± 98.2 | 980.4 ± 85.1 |

| LPS + Aloeresin D (10 µM) | 985.4 ± 75.6 | 750.2 ± 65.8 |

| LPS + Aloeresin D (25 µM) | 650.1 ± 55.3 | 510.9 ± 48.3 |

| LPS + Aloeresin D (50 µM) | 380.7 ± 32.9 | 290.5 ± 25.9 |

| LPS + Aloeresin D (100 µM) | 150.3 ± 18.1 | 110.1 ± 15.4 |

*Data are presented as mean ± standard deviation and are representative.

Investigation of Molecular Mechanisms

To understand how Aloeresin D exerts its anti-inflammatory effects, it is important to investigate its impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11] Western blotting can be used to analyze the expression and phosphorylation of key proteins in these pathways.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Pathways

-

Cell Lysis: After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), and key MAPK proteins (p38, ERK, JNK). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin.

Table 4: Effect of Aloeresin D on the Expression of Inflammatory Proteins

| Treatment | p-p65/p65 Ratio | p-ERK/ERK Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio |

| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS (1 µg/mL) | 5.2 ± 0.4 | 4.8 ± 0.3 | 4.5 ± 0.4 | 4.9 ± 0.5 |

| LPS + Aloeresin D (50 µM) | 2.1 ± 0.2 | 2.5 ± 0.2 | 2.3 ± 0.3 | 4.7 ± 0.4 |

*Data are presented as fold change relative to the control and are representative.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating the anti-inflammatory activity of Aloeresin D.

Proposed Anti-inflammatory Signaling Pathway of Aloeresin D

Caption: Proposed mechanism of Aloeresin D's anti-inflammatory action.

Conclusion

These application notes provide a framework for the systematic evaluation of Aloeresin D as a potential anti-inflammatory agent. The described cell-based assays are robust and reproducible methods for quantifying the compound's effects on key inflammatory markers and signaling pathways. The data presented in the tables are representative and illustrate the expected outcomes of these experiments. Researchers can adapt these protocols to their specific needs to further elucidate the therapeutic potential of Aloeresin D.

References

- 1. Identification of Aloe-derived natural products as prospective lead scaffolds for SARS-CoV-2 main protease (Mpro) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. [PDF] Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 10. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Models: Testing the Therapeutic Efficacy of Aloeresin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing in vivo animal models to assess the therapeutic efficacy of Aloeresin D in the context of wound healing, hyperpigmentation, and inflammation. The methodologies are based on established experimental models and findings related to Aloesin, a closely related C-glycosylated chromone also found in Aloe vera. Given the structural and functional similarities, these protocols serve as a robust starting point for the investigation of Aloeresin D.

Therapeutic Indication: Wound Healing

Aloeresin D, and its analogue Aloesin, are promising candidates for promoting cutaneous wound healing. In vivo studies have demonstrated that these compounds can accelerate wound closure by modulating key signaling pathways involved in cell migration, proliferation, and tissue remodeling.

Experimental Protocol: Full-Thickness Excisional Wound Healing Model in Mice

This protocol is adapted from studies on Aloesin to evaluate the pro-healing effects of Aloeresin D.

Objective: To assess the efficacy of topically applied Aloeresin D in accelerating wound closure and improving tissue regeneration in a murine model.

Animal Model:

-

Species: Mouse

-

Strain: SKH-1 hairless mice or BALB/c mice (dorsal hair should be shaved 24 hours before wounding)

-

Age: 8-10 weeks

-

Housing: Individual cages to prevent wound disruption, maintained under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Materials:

-

Aloeresin D (dissolved in a suitable vehicle, e.g., propylene glycol or a hydrogel base)

-

Vehicle control

-

Positive control (e.g., a commercial wound healing ointment)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical scissors, forceps, and a 6 mm biopsy punch

-

Digital camera for wound imaging

-

Calipers for wound measurement

-

Histology supplies (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

Procedure:

-

Anesthesia and Wounding: Anesthetize the mice via intraperitoneal injection. Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm biopsy punch.

-

Animal Grouping (n=10-15 per group):

-

Group 1: Vehicle Control (topical application of the vehicle alone)

-

Group 2: Aloeresin D - Low Dose (e.g., 0.1% w/w topical application)

-

Group 3: Aloeresin D - High Dose (e.g., 0.5% w/w topical application)

-

Group 4: Positive Control

-

-

Treatment: Apply the respective treatments topically to the wounds immediately after injury and daily thereafter for the duration of the experiment (typically 14-21 days).

-

Wound Closure Assessment:

-

Photograph the wounds at days 0, 3, 7, 10, and 14 post-wounding.

-

Measure the wound area using digital image analysis software or calipers.

-

Calculate the percentage of wound closure using the formula: % Wound Closure = [(Wound Area at Day 0 - Wound Area at Day X) / Wound Area at Day 0] * 100

-

-

Histological Analysis:

-

On days 7 and 14, euthanize a subset of mice from each group.

-

Excise the entire wound, including a margin of surrounding healthy skin.

-

Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

-

Stain sections with H&E to assess re-epithelialization and inflammatory cell infiltration.

-